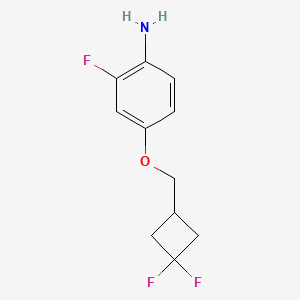![molecular formula C10H18O3 B12085199 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol is an organic compound characterized by its unique structure, which includes a cyclopropane ring and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol typically involves the reaction of cyclopropanemethanol with tetrahydro-2H-pyran-2-yl derivatives. One common method includes the use of tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, alcohols.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability, while the cyclopropane ring can provide rigidity and specificity in binding interactions .
Comparison with Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Shares the tetrahydropyran moiety but differs in the functional groups attached to it.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar in having the tetrahydropyran ring but with different substituents.
Uniqueness: 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol is unique due to its combination of a cyclopropane ring and a tetrahydropyran moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
[1-(oxan-2-yloxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H18O3/c11-7-10(4-5-10)8-13-9-3-1-2-6-12-9/h9,11H,1-8H2 |
InChI Key |
ROMPQKKKVWYNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


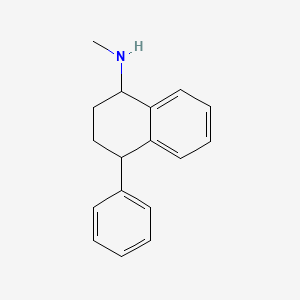
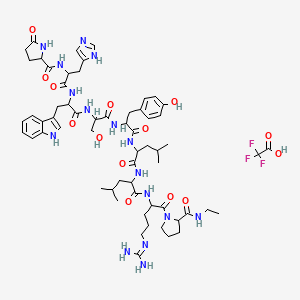

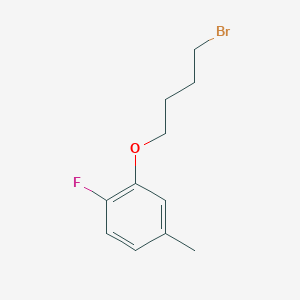
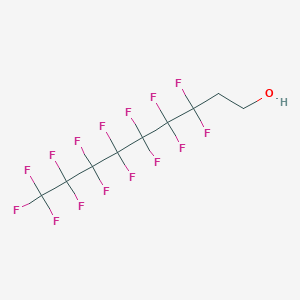
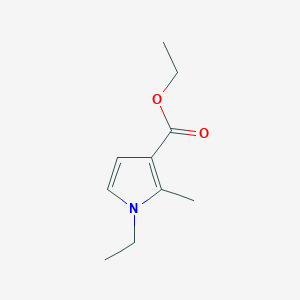

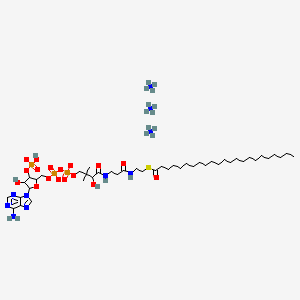
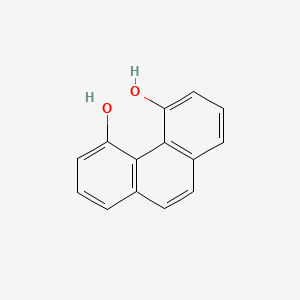
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
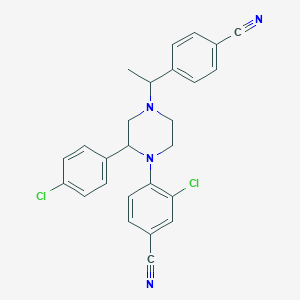
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
